molecular formula C13H22N2O2 B3004079 1-Cyclopropanecarbonyl-4-(oxolan-3-yl)-1,4-diazepane CAS No. 2124172-61-6

1-Cyclopropanecarbonyl-4-(oxolan-3-yl)-1,4-diazepane

Cat. No.: B3004079
CAS No.: 2124172-61-6
M. Wt: 238.331
InChI Key: JYDDXOKDPDQOIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropanecarbonyl-4-(oxolan-3-yl)-1,4-diazepane is a synthetic organic compound characterized by its unique structure, which includes a cyclopropane ring, an oxolane ring, and a diazepane ring

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. This includes wearing appropriate personal protective equipment and working in a well-ventilated area. Specific safety and hazard information would depend on the exact structure of the compound .

Future Directions

The study of compounds containing these types of rings is an active area of research in organic and medicinal chemistry. Future work could involve exploring the reactivity of this compound, studying its interactions with biological targets, or investigating its potential uses in medicine or other fields .

Preparation Methods

The synthesis of 1-Cyclopropanecarbonyl-4-(oxolan-3-yl)-1,4-diazepane involves multiple steps, typically starting with the preparation of the cyclopropane and oxolane precursors. The cyclopropane ring can be synthesized through cyclopropanation reactions, while the oxolane ring is often derived from tetrahydrofuran. The final step involves the formation of the diazepane ring through a series of condensation and cyclization reactions under controlled conditions .

Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

1-Cyclopropanecarbonyl-4-(oxolan-3-yl)-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the diazepane ring, where nucleophiles such as halides or amines replace existing substituents.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as cyclopropane carboxylic acid and oxolane derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopropanecarbonyl-4-(oxolan-3-yl)-1,4-diazepane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 1-Cyclopropanecarbonyl-4-(oxolan-3-yl)-1,4-diazepane exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that alter their activity. These interactions may involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biochemical pathways and physiological responses.

Comparison with Similar Compounds

1-Cyclopropanecarbonyl-4-(oxolan-3-yl)-1,4-diazepane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of cyclopropane, oxolane, and diazepane rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

cyclopropyl-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c16-13(11-2-3-11)15-6-1-5-14(7-8-15)12-4-9-17-10-12/h11-12H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDDXOKDPDQOIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.